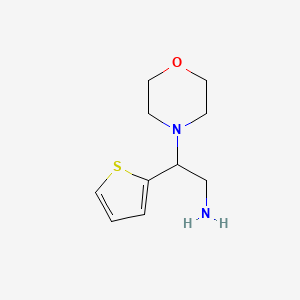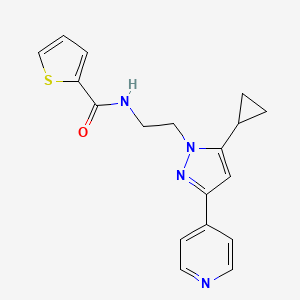![molecular formula C24H30N4O B2526037 (E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol CAS No. 494220-14-3](/img/structure/B2526037.png)
(E)-17-((E)-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)hydrazono)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various heterocyclic compounds based on pyrazole derivatives has been extensively studied. For instance, hydrazonyl bromides have been reacted with active methylene compounds to yield tetrasubstituted pyrazole derivatives, which upon further reactions can lead to the formation of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . Similarly, oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate has been used to synthesize 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . The synthesis of cyclopenta[a]phenanthrenes and their derivatives has also been reported, with methods starting from testosterone or substituted naphthalenes , , . Additionally, the synthesis of 1-cyanoacetyl-3,5-dimethylpyrazole-based heterocyclic compounds has been explored, with reactions leading to thiazole derivatives and pyrazolopyrimidines .
Molecular Structure Analysis
X-ray diffraction studies have revealed the molecular and supramolecular structures of various synthesized compounds. For example, the molecular structures of nine isomers of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones have been established, showing that the phenyl ring is almost perpendicular to the chromene-pyrazole ring system . In the case of 1,4-dimethylbenzo[c]phenanthrene (1,4-DMBcPh), X-ray crystallographic analysis has shown that the additional methyl groups increase the nonplanarity of the molecule, resulting in P and M enantiomers . The title compound (E)-2-Methyl-6-[(1-phenyl-1H-pyrazol-4-yl)methylidene]cyclohexanone has been characterized to have a flattened chair conformation of the cyclohexane ring and coplanar phenyl and pyrazole rings .
Chemical Reactions Analysis
The reactivity of synthesized compounds has been explored in various studies. For instance, the active methylene group in 4H-Cyclopenta[def]phenanthrene has been the focus of research due to its reactivity, leading to electrophilic substitution and reactions of the localized double bond . The synthesis of 5,6,15,16-tetradehydrobenzo[a]phenanthro[9, 10-e]cyclooctene has been achieved, and its planar structure has been confirmed by X-ray analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of synthesized compounds are often inferred from their molecular structures and reactivity. For example, the supramolecular architecture of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones is controlled by C–H···A (A = O, π) and π-stacking interactions, which are significant for the stability and properties of these compounds . The helicity induced by methyl groups in 1,4-DMBcPh and its metabolites is a physical property that has been observed and is significant for their biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of complex molecules often leads to the discovery of compounds with significant antimicrobial and anticancer activities. For instance, the synthesis of pyrazole derivatives has been explored for their potential antimicrobial properties. Compounds synthesized from hydrazonyl bromides reacting with active methylene compounds have shown promising antimicrobial activities, suggesting a pathway for developing new antibiotics (Nada M. Abunada et al., 2008). Additionally, research into the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole indicates potential anticancer activity, highlighting the therapeutic potential of such compounds (N. Metwally et al., 2016).
Structural and Computational Studies
The structural analysis of complex molecules is crucial for understanding their chemical properties and potential applications. Studies involving crystallography and computational chemistry provide insights into the molecular configuration, stability, and reactivity of synthesized compounds. For example, the structural elucidation of pyrazole derivatives through X-ray diffraction confirms their (E)-configuration and offers a deeper understanding of their chemical behavior (K. Karrouchi et al., 2021). Similarly, computational studies and molecular docking simulations can predict the interaction of synthesized compounds with biological targets, aiding in the design of potential anti-diabetic agents.
Chemical Properties and Reactions
The chemical reactivity and properties of complex molecules are influenced by their structural features. Studies have shown that compounds with specific configurations can undergo unique reactions, leading to the formation of novel heterocyclic systems. These reactions are important for the synthesis of new materials and pharmaceuticals. For instance, the reaction of hydrazone derivatives with various reagents has been explored for constructing new heterocyclic systems with potential pharmacological applications (T. M. A. Elmaati et al., 2003).
Propiedades
IUPAC Name |
(17E)-17-[(E)-(1,3-dimethylpyrazol-4-yl)methylidenehydrazinylidene]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-15-17(14-28(3)27-15)13-25-26-23-9-8-22-21-6-4-16-12-18(29)5-7-19(16)20(21)10-11-24(22,23)2/h5,7,12-14,20-22,29H,4,6,8-11H2,1-3H3/b25-13+,26-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCIZHIRAXFDOO-OYTNLALESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=NN=C2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=N/N=C/2\CCC3C2(CCC4C3CCC5=C4C=CC(=C5)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2525955.png)

![N-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2525959.png)




![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2525966.png)
![N-[6-(isopropylsulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2525967.png)
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2525971.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525972.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2525974.png)
![2-Indol-1-yl-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2525976.png)